4-Amino-1-phenylbutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-phenylbutan-1-ol hydrochloride is a chemical compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-phenylbutan-1-ol hydrochloride typically involves the reaction of 4-phenylbutan-1-ol with ammonia or an amine in the presence of a reducing agent. One common method involves the reduction of 4-phenylbutan-1-one using sodium borohydride (NaBH4) in the presence of ammonia . The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-phenylbutan-1-one or 4-phenylbutanal.
Reduction: Formation of 4-aminobutan-1-ol or 4-aminobutan-1-amine.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Amino-1-phenylbutan-1-ol hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential therapeutic agent in the treatment of neurological disorders.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-1-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. It may also interact with cellular membranes, affecting ion channels and transporters .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-phenylbutan-1-ol: Similar structure but without the hydrochloride group.
4-Phenylbutan-1-ol: Lacks the amino group.
4-Aminobutan-1-ol: Lacks the phenyl group.
Uniqueness
4-Amino-1-phenylbutan-1-ol hydrochloride is unique due to the presence of both an amino group and a phenyl group, which confer specific chemical properties and reactivity. The hydrochloride group enhances its solubility in water, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C10H16ClNO |
---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
4-amino-1-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c11-8-4-7-10(12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H |
InChI Key |
FQIAKQMDRJWGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.